An In-depth Technical Guide to Boc-L-Lys(N3)-OH: Structure, Properties, and Applications in Research and Drug Development
An In-depth Technical Guide to Boc-L-Lys(N3)-OH: Structure, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-(tert-butoxycarbonylamino)-6-azidohexanoic acid, commonly known as Boc-L-Lys(N3)-OH, is a synthetically versatile amino acid derivative that has become an indispensable tool in modern chemical biology, peptide chemistry, and drug development. Its unique bifunctional nature, featuring a Boc-protected α-amino group and an azide (B81097) moiety on the side chain, allows for its seamless integration into peptide sequences via solid-phase peptide synthesis (SPPS) and subsequent site-specific modification through bioorthogonal "click" chemistry. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Boc-L-Lys(N3)-OH, complete with detailed experimental protocols and workflow diagrams to facilitate its use in the laboratory.
Chemical Structure and Properties
Boc-L-Lys(N3)-OH is a derivative of the natural amino acid L-lysine. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under a variety of reaction conditions but can be readily removed with mild acid. The ε-amino group of the lysine (B10760008) side chain is replaced by an azide (-N3) group. This azide functionality is highly stable towards most reagents used in peptide synthesis, yet it serves as a reactive handle for highly specific ligation reactions.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of Boc-L-Lys(N3)-OH is presented in the table below. This data is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Chemical Formula | C11H20N4O4 | [1][2] |
| Molecular Weight | 272.3 g/mol | [1][3] |
| CAS Number | 846549-33-5 | [1] |
| Appearance | White crystalline powder | [4] |
| Storage Temperature | 4 °C | [1] |
Note: Specific values for melting point, optical rotation, and detailed solubility were not consistently available in the searched literature. Researchers should refer to the certificate of analysis provided by their specific supplier for the most accurate data.
Key Applications
The primary utility of Boc-L-Lys(N3)-OH lies in its application as a building block in the synthesis of modified peptides and bioconjugates. The presence of the azide group allows for the introduction of a wide array of functionalities into a peptide sequence with high precision.
Solid-Phase Peptide Synthesis (SPPS)
Boc-L-Lys(N3)-OH is fully compatible with standard Boc-chemistry solid-phase peptide synthesis protocols. The Boc group provides temporary protection of the α-amino group, which is cleaved at each cycle of peptide elongation. The azide group on the side chain is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the coupling reagents, ensuring the integrity of the reactive handle throughout the synthesis.[3]
Click Chemistry and Bioconjugation
The azide moiety of Boc-L-Lys(N3)-OH is a key participant in one of the most efficient and widely used click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] This reaction allows for the covalent ligation of the azide-containing peptide to a molecule bearing a terminal alkyne. This strategy is extensively used for:
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Peptide-Drug Conjugates (PDCs): The selective conjugation of cytotoxic drugs to targeting peptides.
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PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of peptides.
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Labeling with Probes: The introduction of fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.[7]
Experimental Protocols
The following are detailed methodologies for key experiments involving Boc-L-Lys(N3)-OH.
Synthesis of Boc-L-Lys(N3)-OH
A general two-step synthetic route starting from a protected L-lysine derivative is typically employed. The following is a representative protocol:
Step 1: Introduction of the Azide Group
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Starting Material: Nα-Boc-Nε-Z-L-lysine (where Z is a benzyloxycarbonyl protecting group).
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Deprotection: The Nε-Z group is removed via catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to yield Nα-Boc-L-lysine.
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Azide Introduction: The resulting free ε-amino group is then converted to an azide. This can be achieved through various methods, including the use of triflyl azide (TfN3) or by a two-step process involving diazotization followed by reaction with sodium azide.
Step 2: Work-up and Purification
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The reaction mixture is typically quenched with a suitable reagent and the solvent is removed under reduced pressure.
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The crude product is then purified using column chromatography on silica (B1680970) gel to yield pure Boc-L-Lys(N3)-OH.
Note: The specific reagents and reaction conditions can vary. It is crucial to consult detailed literature procedures and perform the reaction under appropriate safety precautions, as azides can be energetic compounds.
Solid-Phase Peptide Synthesis (SPPS) with Boc-L-Lys(N3)-OH
This protocol outlines the incorporation of Boc-L-Lys(N3)-OH into a peptide chain using manual Boc-SPPS.
Materials:
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Merrifield resin (or other suitable resin for Boc chemistry)
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Boc-protected amino acids, including Boc-L-Lys(N3)-OH
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)
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Diisopropylethylamine (DIPEA)
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Coupling reagent (e.g., HBTU, HATU)
Procedure:
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Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
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Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for 30 minutes.
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Washing: Wash the resin thoroughly with DCM followed by DMF.
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Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.
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Coupling:
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In a separate vial, dissolve Boc-L-Lys(N3)-OH (3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3 eq.) in DMF.
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Add DIPEA (6 eq.) to the activation mixture.
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Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
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Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
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Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., HF or a high concentration of TFA with scavengers).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified molecule to a peptide containing a Lys(N3) residue.
Materials:
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Azide-containing peptide (synthesized via SPPS)
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Alkyne-functionalized molecule (e.g., a drug, dye)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF, DMSO, or a mixture with water)
Procedure:
-
Dissolution: Dissolve the azide-containing peptide and the alkyne-functionalized molecule in the chosen solvent system.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO4 and sodium ascorbate.
-
Reaction Initiation: Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Reaction: Allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
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Purification: Once the reaction is complete, the desired peptide conjugate can be purified using reverse-phase HPLC.
Mandatory Visualizations
Logical Relationship of Boc-L-Lys(N3)-OH in Peptide Synthesis
Caption: Role of Boc-L-Lys(N3)-OH in SPPS.
Experimental Workflow for Peptide-Drug Conjugate Synthesis
Caption: Workflow for Peptide-Drug Conjugate Synthesis.
Conclusion
Boc-L-Lys(N3)-OH is a powerful and versatile building block for the synthesis of complex and functionalized peptides. Its compatibility with standard SPPS and the bioorthogonality of the azide group make it an invaluable tool for researchers in academia and industry. The ability to precisely install a reactive handle for click chemistry opens up a vast landscape of possibilities for creating novel peptide-based therapeutics, diagnostics, and research tools. A thorough understanding of its properties and the associated experimental protocols is key to leveraging the full potential of this important synthetic amino acid.
